![molecular formula C22H24N6O3 B303704 2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B303704.png)
2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the triazole ring and the dimethoxyphenyl group. The final steps involve the addition of the amino and nitrile groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their function and leading to a biological response. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or specificity.
Properties
Molecular Formula |
C22H24N6O3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-yl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H24N6O3/c1-22(2)8-15-19(16(29)9-22)18(13-7-12(30-3)5-6-17(13)31-4)14(10-23)20(24)28(15)21-25-11-26-27-21/h5-7,11,18H,8-9,24H2,1-4H3,(H,25,26,27) |
InChI Key |
MKSUMMGQDQUKNL-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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